molecular formula C14H15NOS B8712235 3-[(4-methoxyphenyl)methylsulfanyl]aniline

3-[(4-methoxyphenyl)methylsulfanyl]aniline

Cat. No.: B8712235
M. Wt: 245.34 g/mol
InChI Key: LGSNEONMMVDPEE-UHFFFAOYSA-N
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Description

3-[(4-methoxyphenyl)methylsulfanyl]aniline is an organic compound that belongs to the class of aromatic amines It features a phenylamine core substituted with a methoxy group and a phenylmethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-methoxyphenyl)methylsulfanyl]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzyl chloride and thiophenol.

    Formation of Intermediate: The reaction between 4-methoxybenzyl chloride and thiophenol in the presence of a base such as sodium hydroxide results in the formation of 4-methoxybenzylthiol.

    Final Product Formation: The 4-methoxybenzylthiol is then reacted with aniline under suitable conditions to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenylamines depending on the nucleophile used.

Scientific Research Applications

3-[(4-methoxyphenyl)methylsulfanyl]aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-[(4-methoxyphenyl)methylsulfanyl]aniline exerts its effects involves its interaction with specific molecular targets. The methoxy and phenylmethylthio groups can modulate the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    4-Methoxyphenethylamine: Shares the methoxy group but lacks the phenylmethylthio substitution.

Uniqueness: 3-[(4-methoxyphenyl)methylsulfanyl]aniline is unique due to the presence of both methoxy and phenylmethylthio groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H15NOS

Molecular Weight

245.34 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methylsulfanyl]aniline

InChI

InChI=1S/C14H15NOS/c1-16-13-7-5-11(6-8-13)10-17-14-4-2-3-12(15)9-14/h2-9H,10,15H2,1H3

InChI Key

LGSNEONMMVDPEE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=CC=CC(=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium ydride (99%, 8.22 g) was added in portions of a stirred solution of 3-aminothiophenol (44.23 g) in dry DMF (132 ml) at 0° . After 30 minutes a solution of 4-methoxybenzyl chloride (53.61 g) in acetonitrile (132 ml) was added dropwise and the mixture was stirred 30 minutes at 0° and 1 hour more at ambient temperature. The mixture was poured into ice-water (200 ml) and the resulting solid was collected by filtration and dried in air to provide the title compound, m.p. 85°-86°.
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Synthesis routes and methods II

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